molecular formula C14H2F16O4 B6474146 1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate CAS No. 1220639-14-4

1,4-bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate

Cat. No.: B6474146
CAS No.: 1220639-14-4
M. Wt: 538.14 g/mol
InChI Key: IKNFTNOFWQTYPS-UHFFFAOYSA-N
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Description

This compound features a tetrafluorinated benzene core (2,3,5,6-tetrafluoro substitution) with two ester groups at the 1,4-positions. Each ester is derived from 1,1,1,3,3,3-hexafluoropropan-2-ol, resulting in a highly fluorinated structure (CAS: 1220639-14-4; molecular formula: C₁₈H₈F₁₆O₄) . The hexafluoroisopropyl (HFIP) ester groups contribute to exceptional hydrophobicity, thermal stability, and chemical inertness, making it suitable for applications requiring resistance to hydrolysis and harsh environments.

Properties

IUPAC Name

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2F16O4/c15-3-1(7(31)33-9(11(19,20)21)12(22,23)24)4(16)6(18)2(5(3)17)8(32)34-10(13(25,26)27)14(28,29)30/h9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNFTNOFWQTYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)OC(C(F)(F)F)C(F)(F)F)F)F)C(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2F16O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Core

a) 1,4-Bis(thien-2-yl)-2,3,5,6-tetrafluorobenzene Derivatives

  • Structure : Thiophene rings replace the HFIP ester groups (e.g., compounds 1 , 2 , 3 in ).
  • Properties : Elastic bending flexibility in crystals due to criss-cross molecular packing and slip-stacked lamellar structures .
  • Contrast : The HFIP ester derivative lacks such flexibility, as bulky fluorinated groups likely disrupt slip-stacking, favoring rigid van der Waals interactions.

b) 1,4-Bis(trimethylsilyl)tetrafluorobenzene

  • Structure : Trimethylsilyl (-SiMe₃) groups instead of carboxylates .
  • Properties : Forms a herringbone crystal structure via van der Waals interactions between methyl groups. C–Si bond lengths average 1.86 Å .

c) Metal-Organic Frameworks (MOFs) with 2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylate Linkers

  • Structure : Dianionic dicarboxylate coordinates metals (e.g., Cd, Zn) to form porous frameworks .
  • Properties : High surface area (~1000 m²/g) for gas adsorption (e.g., CO₂, CH₄) .
  • Contrast: The HFIP ester cannot act as a linker due to esterification, but its fluorination may enhance stability in non-coordination applications.
Functional Group Modifications

a) Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate

  • Structure : Biphenyl core replaces benzene, with HFIP esters at 4,4′-positions .
  • Properties : Extended conjugation may enhance electronic properties (e.g., fluorescence, conductivity).
  • Contrast : The tetrafluorobenzene core in the target compound offers steric rigidity, while biphenyl introduces rotational freedom.

b) 1,4-Bis(methoxymethyl)-2,3,5,6-tetrafluorobenzene

  • Structure : Methoxymethyl (-CH₂OCH₃) substituents .
  • Properties : Prone to hydrolysis under acidic conditions; used as a precursor in industrial synthesis.
  • Contrast : HFIP esters resist hydrolysis, enabling use in acidic or aqueous environments .
Physical and Chemical Properties
Property Target Compound (HFIP Ester) Thiophene Derivatives Trimethylsilyl Derivative MOF Linker
Solubility Low (fluorophilic solvents) Moderate (THF, DCM) High (non-polar solvents) Insoluble (MOF form)
Thermal Stability >250°C (decomposition) ~200°C (decomposition) ~180°C (sublimation) >300°C (MOF)
Flexibility Brittle Elastic bending Brittle Rigid framework
Reactivity Hydrolysis-resistant Photoactive (mechanofluorochromism) Inert (Si–C bonds) Coordinating (to metals)

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